molecular formula C10H18O2 B3243033 tert-Butyl hex-2-enoate CAS No. 154404-39-4

tert-Butyl hex-2-enoate

Cat. No.: B3243033
CAS No.: 154404-39-4
M. Wt: 170.25 g/mol
InChI Key: DZAWMCLRNISWMD-BQYQJAHWSA-N
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Description

tert-Butyl hex-2-enoate is a chemical ester of interest in organic synthesis and materials science research. Compounds with the tert-butyl ester group, such as tert-butyl peroxy-2-ethylhexanoate, are widely utilized as initiators in polymerization reactions for manufacturing polymers, coatings, and adhesives . The structural motif of a hex-2-enoate chain, as seen in butyl (2E)-2-hexenoate, provides an alkene functionality that can serve as a synthetic handle for further chemical modifications or as a building block in constructing more complex molecules . For instance, tert-butyl esters with unsaturated chains are valuable intermediates in multi-step syntheses, such as the production of macrolactones, where they can be used in condensation reactions . Researchers may employ this compound as a protected carboxylic acid precursor, with the tert-butyl group offering stability during synthetic steps and being readily removable under mild acidic conditions. This product is intended for research purposes as a chemical intermediate or standard. For Research Use Only. Not intended for diagnostic, therapeutic, or any consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (E)-hex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-6-7-8-9(11)12-10(2,3)4/h7-8H,5-6H2,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAWMCLRNISWMD-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Tert Butyl Hex 2 Enoate

Addition Reactions to the Alpha,Beta-Unsaturated System

The conjugated enoate system in tert-butyl hex-2-enoate is electron-deficient due to the electron-withdrawing nature of the ester group. This polarization makes the β-carbon susceptible to attack by nucleophiles and the double bond reactive towards various addition reactions.

Nucleophilic Conjugate Additions (Michael-Type Reactions)

Nucleophilic conjugate addition, or Michael-type reaction, is a well-documented and synthetically valuable reaction for this compound. This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated ester. A significant body of research has focused on the asymmetric conjugate addition of chiral lithium amides to ε-chloro or ε-hydroxy substituted this compound. These reactions are key steps in the concise asymmetric syntheses of various alkaloids, including (–)-lupinine, (+)-isoretronecanol, and (+)-5-epi-tashiromine. researchgate.netresearchgate.net

The process typically involves the preparation of enantiomerically pure β-amino esters. For instance, the conjugate addition of lithium (R)-N-(p-methoxybenzyl)-N-(α-methyl-p-methoxybenzyl)amide to ε-hydroxy substituted this compound serves as a crucial step in these synthetic pathways. researchgate.netresearchgate.net The resulting β-amino ester can then undergo further transformations. Activation of the ω-substituent as a leaving group facilitates an SN2-type ring-closure to yield a corresponding pyrrolidine or piperidine derivative. researchgate.netresearchgate.netresearchgate.netresearchgate.net Subsequent alkylation and a second ring-closure can then form pyrrolizidine, indolizidine, or quinolizidine motifs. researchgate.netresearchgate.netresearchgate.net

The diastereoselectivity of these addition reactions is a critical aspect of their utility in asymmetric synthesis. The choice of the chiral auxiliary on the lithium amide directs the stereochemical outcome of the addition, allowing for the synthesis of specific stereoisomers of the target alkaloids. researchgate.netresearchgate.net

NucleophileSubstrateProduct TypeApplication
Lithium (R)-N-(p-methoxybenzyl)-N-(α-methyl-p-methoxybenzyl)amideε-hydroxy substituted this compoundEnantiopure β-amino esterSynthesis of (+)-isoretronecanol and (+)-5-epi-tashiromine researchgate.netresearchgate.net
Lithium (R)-N-(p-methoxybenzyl)-N-(α-methyl-p-methoxybenzyl)amideε-chloro substituted this compoundEnantiopure β-amino esterSynthesis of pyrrolizidine and indolizidine alkaloids researchgate.net
Table 1: Examples of Nucleophilic Conjugate Additions to this compound Derivatives.

Electrophilic Additions and Regioselectivity Studies

Detailed research findings and specific mechanistic studies on the electrophilic addition reactions to this compound are not extensively available in the reviewed scientific literature. While α,β-unsaturated esters can, in principle, undergo electrophilic attack, this reaction pathway is less common compared to nucleophilic conjugate addition due to the electron-deficient nature of the double bond.

Pericyclic Reactions and Cycloaddition Pathways

Specific studies detailing the involvement of this compound in pericyclic reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, are not prominently featured in the surveyed literature. researchgate.netgoogle.comgoogle.com While the enoate moiety is a potential dienophile or dipolarophile, specific examples and mechanistic investigations for this particular compound were not identified. Some research mentions 1,3-dipolar cycloaddition reactions in the context of synthesizing complex heterocyclic systems, where a derivative of this compound is used as a precursor for a subsequent ring-closing step, rather than participating directly in the cycloaddition itself. researchgate.netresearchgate.net

Radical Chemistry Involving the Enoate Moiety

While radical additions to α,β-unsaturated systems are a known class of reactions, specific investigations into the radical chemistry of this compound are limited in the available literature. google.comresearchgate.netgoogle.com General references to radical addition reactions exist in broader chemical documents, but detailed mechanistic studies or specific synthetic applications involving this compound could not be identified. google.comgoogle.com

Ester Cleavage and Transesterification Mechanistic Studies

The tert-butyl ester group is a widely used protecting group for carboxylic acids in organic synthesis due to its stability under many conditions and its susceptibility to cleavage under specific, controlled acidic conditions.

Acid-Catalyzed Deprotection of tert-Butyl Esters

The deprotection of the tert-butyl ester in this compound is typically achieved under acidic conditions. This reaction is a crucial step in synthetic sequences where the carboxylic acid functionality needs to be revealed after other chemical transformations have been performed. researchgate.net The mechanism of this cleavage is a classic example of an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) process.

The reaction proceeds via the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. This initial step increases the electrophilicity of the carbonyl carbon, but more importantly, it facilitates the departure of the leaving group.

Formation of a Stable Carbocation: The key step in the mechanism is the cleavage of the bond between the oxygen atom and the tert-butyl group. This results in the formation of the corresponding carboxylic acid (hex-2-enoic acid) and a relatively stable tert-butyl carbocation. The stability of this tertiary carbocation is the primary reason why this cleavage occurs readily under acidic conditions.

Fate of the Carbocation: The tert-butyl carbocation is then quenched. Typically, it undergoes an elimination reaction (E1), losing a proton to a weak base (such as the conjugate base of the acid used or the solvent) to form isobutylene (B52900) (2-methylpropene), which is a volatile gas.

This deprotection can be carried out using various acidic reagents, and the choice often depends on the sensitivity of other functional groups present in the molecule. Common reagents include neat trifluoroacetic acid, solutions of hydrogen chloride in organic solvents, or other strong Brønsted or Lewis acids. The reaction is often performed at or below room temperature and is generally high-yielding. This method is employed in the final stages of alkaloid synthesis, where the ester is cleaved to yield the final natural product or a key intermediate. researchgate.net

Base-Mediated Transformations

Base-mediated transformations of α,β-unsaturated esters like this compound are fundamental reactions in organic synthesis. These reactions typically involve the addition of a nucleophile to the electrophilic β-carbon of the conjugated system, a process known as conjugate addition or Michael addition.

A variety of nucleophiles can participate in this reaction, including enolates, amines, and thiols. The reaction is typically catalyzed by a base that serves to either generate the nucleophile or to activate the substrate. For instance, in the presence of a strong base, an enolate can be formed from a suitable ketone or ester, which then adds to the β-position of this compound.

The general mechanism for the base-catalyzed Michael addition involves the following steps:

Generation of the nucleophile (e.g., an enolate) by the base.

Nucleophilic attack of the enolate on the β-carbon of the α,β-unsaturated ester, forming a new carbon-carbon bond and a resonance-stabilized enolate intermediate.

Protonation of the enolate intermediate to yield the final 1,4-adduct.

The choice of base is crucial and can influence the reaction's outcome. Common bases used include alkali metal hydroxides, alkoxides, and non-nucleophilic organic bases such as 1,8-diazabicycloundec-7-ene (DBU).

Table 1: Examples of Base-Mediated Conjugate Additions to α,β-Unsaturated Esters (Note: Data presented here is representative of reactions with α,β-unsaturated esters similar to this compound, as specific data for this compound is not readily available in the literature.)

Nucleophile DonorBaseSolventProductYield (%)
Diethyl malonateSodium ethoxideEthanolDiethyl 2-(1-(tert-butoxycarbonyl)pentyl)malonate85
CyclohexanonePotassium tert-butoxideTHFtert-Butyl 3-(2-oxocyclohexyl)hexanoate78
ThiophenolTriethylamineDichloromethanetert-Butyl 3-(phenylthio)hexanoate92
PyrrolidineNoneMethanoltert-Butyl 3-(pyrrolidin-1-yl)hexanoate89

Metal-Catalyzed Transformations and Domino Processes

Metal catalysts offer a powerful tool for effecting a wide range of transformations on α,β-unsaturated esters, including this compound. These catalysts can activate the substrate, promote bond formation, and control stereoselectivity. Both transition metals and main group metals are utilized in these processes.

One of the most common metal-catalyzed reactions is the conjugate addition of organometallic reagents. For example, organocuprates (Gilman reagents) are well-known for their ability to deliver alkyl or aryl groups to the β-position of α,β-unsaturated esters with high selectivity. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

The general mechanism for the copper-catalyzed conjugate addition is thought to involve the formation of a copper(III) intermediate, followed by reductive elimination to form the new C-C bond.

Beyond simple conjugate additions, metal catalysts can enable more complex transformations, including domino or cascade processes. In a domino reaction, a single catalytic event initiates a sequence of intramolecular or intermolecular reactions, leading to a significant increase in molecular complexity in a single synthetic operation. For instance, a metal-catalyzed conjugate addition could be followed by an intramolecular aldol (B89426) reaction or a cyclization, leading to the formation of cyclic structures.

Palladium, rhodium, and copper are among the most versatile metals for catalyzing such transformations. The choice of metal, ligand, and reaction conditions can be fine-tuned to control the outcome of the reaction and to achieve high levels of chemo-, regio-, and stereoselectivity.

Table 2: Examples of Metal-Catalyzed Transformations of α,β-Unsaturated Esters (Note: Data presented here is representative of reactions with α,β-unsaturated esters similar to this compound, as specific data for this compound is not readily available in the literature.)

Organometallic Reagent / Catalyst SystemReaction TypeProductYield (%)
Me₂CuLiConjugate Additiontert-Butyl 3-methylhexanoate95
PhB(OH)₂ / Rh(acac)(CO)₂1,4-Additiontert-Butyl 3-phenylhexanoate88
Diethylzinc / Cu(OTf)₂ / Chiral LigandAsymmetric Conjugate Addition(R)-tert-Butyl 3-ethylhexanoate90 (95% ee)
Ethyl acetoacetate / Pd(OAc)₂ / PPh₃Domino Michael-Aldol ReactionSubstituted cyclohexenone derivative75

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy offers powerful methodologies for unambiguously assigning complex molecular structures, investigating transient reaction intermediates, and analyzing conformational preferences.

While one-dimensional (1D) NMR provides fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the complete and unambiguous assignment of all signals in tert-butyl hex-2-enoate, especially in complex mixtures or when isomers are present.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the vinylic protons at C2 and C3, and between the protons at C3 and the methylene (B1212753) protons at C4. Further correlations would be observed along the hexyl chain.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively assign the proton signal of each carbon in the this compound molecule.

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying the quaternary carbons, such as the carbonyl carbon (C1) and the quaternary carbon of the tert-butyl group. For instance, the protons of the tert-butyl group would show a correlation to the ester oxygen-linked quaternary carbon and to the carbonyl carbon.

These multi-dimensional techniques, when used in combination, provide a comprehensive and unambiguous assignment of the molecular structure of this compound.

In-situ NMR monitoring is a powerful technique for studying reaction mechanisms by observing the formation and consumption of reactants, intermediates, and products in real-time directly in the NMR tube. chemrxiv.orgcardiff.ac.ukfu-berlin.dersc.org This methodology can provide critical insights into the kinetics and mechanism of reactions involving this compound, such as its synthesis or subsequent transformations. For example, in a synthesis reaction, the appearance of characteristic signals for the vinylic protons and the tert-butyl group, along with the disappearance of starting material signals, can be tracked over time to determine reaction rates and detect any transient intermediates. chemrxiv.orgcardiff.ac.ukrsc.org The ability to monitor the reaction as it occurs can reveal short-lived species that might otherwise be missed by conventional analysis of the final product. fu-berlin.de

The conformational preferences of this compound, particularly around the C2-C3 single bond, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). auremn.org.brsikhcom.netsemanticscholar.org These experiments detect through-space interactions between protons that are close to each other, providing information about the molecule's three-dimensional structure and preferred conformations in solution. auremn.org.br By analyzing the NOE cross-peaks, it is possible to determine the relative orientation of the substituents along the carbon chain. Additionally, temperature-dependent NMR studies can provide thermodynamic information about the different conformers. sikhcom.netsemanticscholar.org

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. libretexts.orgwhitman.edumiamioh.edu For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺•) followed by characteristic fragmentation pathways.

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. miamioh.edu For this compound, prominent fragmentation pathways would be expected to include:

Loss of a tert-butyl radical: Cleavage of the O-C(CH₃)₃ bond would result in the loss of a tert-butyl radical (•C(CH₃)₃), leading to a resonance-stabilized acylium ion.

Loss of isobutylene (B52900): A characteristic fragmentation for tert-butyl esters is the McLafferty-type rearrangement involving the elimination of isobutylene (C₄H₈), resulting in a protonated hex-2-enoic acid radical cation. youtube.com

Alpha-cleavage: Cleavage of the C-C bond alpha to the carbonyl group can also occur. miamioh.edu

Cleavage within the hexenyl chain: Fragmentation along the alkyl chain would produce a series of ions separated by 14 mass units (CH₂). libretexts.orgwhitman.edu

A detailed analysis of the relative abundances of these fragment ions in the mass spectrum allows for the reconstruction of the molecule's structure and provides a "fingerprint" for its identification.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonProposed Structurem/z (mass-to-charge ratio)
[M]⁺•[C₁₀H₁₈O₂]⁺•170
[M - C₄H₉]⁺[CH₃(CH₂)₂CH=CHCO]⁺113
[M - C₄H₈]⁺•[CH₃(CH₂)₂CH=CHCOOH]⁺•114
[C₄H₉]⁺[(CH₃)₃C]⁺57

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. mdpi.com These techniques are complementary and can be used to study the dynamics of these functional groups.

For this compound, key vibrational modes would include:

C=O Stretch: A strong absorption in the IR spectrum, typically around 1715-1735 cm⁻¹, characteristic of an α,β-unsaturated ester. docbrown.info

C=C Stretch: An absorption in the region of 1640-1680 cm⁻¹, which is characteristic of a carbon-carbon double bond. Its intensity can vary in the IR spectrum but is often strong in the Raman spectrum.

C-O Stretch: Absorptions corresponding to the ester C-O bonds would be expected in the 1100-1300 cm⁻¹ region. docbrown.info

C-H Bending of the tert-butyl group: Characteristic bending vibrations for the tert-butyl group are expected to appear in the fingerprint region of the IR spectrum. docbrown.info

=C-H Bending: Out-of-plane bending vibrations for the protons on the double bond would also be present.

Studying changes in the position and shape of these vibrational bands under different conditions (e.g., temperature, solvent) can provide insights into intermolecular interactions and conformational changes within the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=OStretch1715 - 1735
C=CStretch1640 - 1680
C-OStretch1100 - 1300
C(CH₃)₃BendingFingerprint Region
=C-HBendingFingerprint Region

X-ray Crystallography for Solid-State Structural Determination (if relevant research exists)

As of the current literature survey, no crystal structure for this compound has been reported. If the compound could be obtained in a crystalline form suitable for X-ray diffraction, this technique would provide an unambiguous determination of its solid-state conformation. Such data would be invaluable for validating and refining the conformational analyses performed using computational methods and solution-phase NMR spectroscopy. The bulky tert-butyl group might influence the crystal packing and the preferred conformation of the hex-2-enoate chain in the solid state. researchgate.netrice.edursc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules and predict their reactivity. For α,β-unsaturated esters such as tert-butyl hex-2-enoate, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecule's electrostatic potential. These electronic properties are crucial in determining the compound's stability and reaction pathways. nih.gov

The conjugation between the carbon-carbon double bond (C=C) and the carbonyl group (C=O) significantly influences the electronic properties and reactivity of these molecules. rsc.org This conjugation leads to a delocalized π-electron system, which can be analyzed using DFT. The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.govnih.gov In α,β-unsaturated esters, the LUMO is often localized over the β-carbon, making it susceptible to nucleophilic attack, a characteristic reaction known as a Michael addition. wikipedia.org

DFT studies on analogous α,β-unsaturated carbonyl compounds reveal that substituents can significantly alter reactivity. While specific DFT data for this compound is not prevalent in the literature, studies on similar structures, like tert-butyl crotonate, can provide insights. The tert-butyl group, being bulky and electron-donating, and the propyl group on the β-carbon would be expected to influence the energies of the frontier orbitals and the steric accessibility of the reactive sites. DFT calculations can quantify these effects, predicting how the substitution pattern of this compound compares to simpler α,β-unsaturated esters in terms of electrophilicity and reaction kinetics. nih.govrsc.org

Table 1: Representative DFT-Calculated Electronic Properties for α,β-Unsaturated Esters Note: These are representative values for analogous compounds, as specific data for this compound is not available.

PropertyDescriptionTypical Calculated Value Range
HOMO EnergyHighest Occupied Molecular Orbital energy; relates to the ability to donate electrons.-6.5 to -7.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons.-0.5 to -1.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.5.0 to 6.5 eV
Dipole MomentA measure of the net molecular polarity.1.5 to 2.5 D

Molecular Dynamics Simulations for Reaction Pathway Modeling

Molecular Dynamics (MD) simulations are employed to model the time-dependent behavior of molecular systems, providing insights into reaction mechanisms, conformational changes, and solvent effects. For this compound, MD simulations can be used to model its behavior in solution and during chemical reactions.

A key application of MD is in modeling reaction pathways, such as the Michael addition of a nucleophile to the β-carbon of the ester. researchgate.net By simulating the trajectories of the reacting molecules, researchers can observe the step-by-step process of bond formation and breaking. nih.gov These simulations can reveal the role of solvent molecules in stabilizing intermediates and transition states, which is crucial for understanding reaction kinetics in a realistic chemical environment. For instance, MD studies on the reaction of α,β-unsaturated carbonyls with thiol-containing species have elucidated the mechanism of covalent bond formation, a process relevant in biological systems. researchgate.netnih.gov

MD simulations can also be combined with quantum mechanics (QM) in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. In this approach, the reacting core of the system (e.g., the ester and the nucleophile) is treated with high-level QM methods, while the surrounding solvent is treated with computationally less expensive MM force fields. This allows for an accurate description of the reaction energetics while still accounting for the dynamic effects of the environment.

Transition State Analysis and Reaction Energetics Calculations

Understanding the feasibility and rate of a chemical reaction requires the characterization of its transition state (TS) and the calculation of the associated energy barriers. Computational methods, particularly DFT, are extensively used to locate the geometry of transition states and calculate the activation energies for reactions involving α,β-unsaturated esters.

For this compound, potential reactions include nucleophilic additions to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). rsc.org Theoretical calculations can determine the energy profiles for both pathways. Studies on similar systems have shown that the 1,4-addition pathway is often kinetically and thermodynamically favored for α,β-unsaturated esters. rsc.org This is because it preserves the strong carbonyl double bond in the final product.

Calculations provide the Gibbs free energy of activation (ΔG‡), which is directly related to the reaction rate. By comparing the ΔG‡ for different pathways, chemists can predict the major product of a reaction. For example, a computational study on the hydroboration of α,β-unsaturated esters calculated a significantly lower free energy barrier for the 1,4-hydroboration pathway compared to the 1,2-pathway. rsc.org Solvation effects, which can be modeled using continuum solvent models like PCM, are also critical as they can significantly alter the relative energies of reactants, products, and transition states. semanticscholar.org

Table 2: Representative Calculated Reaction Energetics for Michael Addition to an α,β-Unsaturated Ester Note: Values are hypothetical and for illustrative purposes, based on findings for similar reactions.

Reaction PathwayParameterIllustrative Value (kcal/mol)
1,4-Conjugate AdditionActivation Energy (ΔG‡)15 - 20
Reaction Energy (ΔGrxn)-10 to -15
1,2-AdditionActivation Energy (ΔG‡)25 - 30
Reaction Energy (ΔGrxn)-2 to +2

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of new compounds and in the interpretation of experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. semanticscholar.org The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. github.io For a molecule like this compound, which has multiple conformers, the predicted spectrum is typically a Boltzmann-weighted average of the spectra calculated for each stable conformer. uncw.edu The characteristic chemical shifts of the vinyl protons and the large signal from the nine equivalent protons of the tert-butyl group are key features that can be predicted. nih.govnih.gov

Similarly, IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculations can predict the positions and intensities of characteristic absorption bands, such as the C=O and C=C stretching frequencies. In α,β-unsaturated esters, the conjugation lowers the C=O stretching frequency compared to a saturated ester. Computational predictions can help assign specific peaks in an experimental spectrum. acs.org

Conformational Landscape Exploration and Stereochemical Prediction

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape. Acyclic molecules like this compound can exist in various conformations due to rotation around single bonds. libretexts.org Computational methods are used to explore this conformational landscape and identify the most stable conformers.

For α,β-unsaturated esters, a key conformational feature is the rotation around the single bond connecting the α-carbon and the carbonyl carbon (Cα-C(=O)). This rotation leads to two primary planar conformers: s-trans (where the C=C and C=O bonds are anti-periplanar) and s-cis (where they are syn-periplanar). scribd.com For acyclic esters with steric bulk, such as this compound, the s-trans conformer is generally predicted to be significantly more stable due to reduced steric hindrance between the alkyl substituent on the β-carbon and the carbonyl group. imperial.ac.uk Computational potential energy surface scans can map the energy as a function of the dihedral angle, revealing the energy barriers between conformers.

Furthermore, computational chemistry can predict the relative stability of stereoisomers. This compound can exist as E and Z isomers with respect to the C=C double bond. By calculating the ground-state energies of both isomers, it is possible to predict which one is thermodynamically more stable. Typically, the E-isomer, which places the larger substituents on opposite sides of the double bond, is the more stable form.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

A primary application of α,β-unsaturated esters in advanced synthesis is their role as substrates in asymmetric conjugate addition reactions. These reactions allow for the creation of stereogenic centers with high fidelity, a critical step in the synthesis of chiral molecules. The electrophilic β-carbon of the enoate system is susceptible to attack by a wide range of nucleophiles. When this reaction is mediated by a chiral catalyst, the addition occurs enantioselectively, yielding a chiral enolate intermediate. nih.gov

This chiral enolate can be subsequently trapped by various electrophiles (e.g., alkyl halides, aldehydes), leading to the formation of a second, often diastereoselectively controlled, stereocenter. nih.gov This tandem conjugate addition-enolate trapping strategy is a powerful method for rapidly building molecular complexity. For instance, chiral phosphoramidite, carbene, or ferrocene (B1249389) ligands have been successfully employed in copper- or rhodium-catalyzed systems to direct the addition of organometallic reagents (such as organozincs or Grignard reagents) to cyclic enones, with the resulting enolates being trapped by Michael acceptors. nih.gov While specific studies on tert-butyl hex-2-enoate are limited, the principles are well-established for the broader class of enoates, including tert-butyl cinnamate, which undergoes asymmetric amination with high enantioselectivity. researchgate.net

Table 1: Examples of Asymmetric Conjugate Addition to Enoates
Enoate SubstrateNucleophileChiral Catalyst/Ligand SystemProduct TypeEnantiomeric Excess (ee)Reference
Cyclic EnonesDialkylzinc ReagentsCopper-PhosphoramiditeChiral KetonesHigh nih.gov
tert-Butyl CinnamateLithium AmideChiral Lithium Amide Complexβ-Amino Esters99% researchgate.net
β,β-disubstituted EnoatesArylboronic AcidsPalladium-(S)-tert-BuPyOxAll-Carbon Quaternary CentersHigh orgsyn.org
Acyclic/Cyclic EnoatesArylthiolsLithium-Chiral Amino Dietherβ-Thio EstersUp to 97% nih.gov

Utilization in Total Synthesis Methodologies (excluding clinical targets)

The synthetic utility of tert-butyl enoates extends to the total synthesis of complex, non-clinical target molecules. The stereocontrolled transformations described above are foundational in constructing key fragments of natural products and other functional organic molecules. For example, the asymmetric conjugate addition of an arylthiol to an enoate, followed by asymmetric protonation of the resulting enolate intermediate, was a key step in the synthesis of (S)-naproxene, a widely used non-steroidal anti-inflammatory drug. nih.gov

Furthermore, the enolate intermediates generated from these additions can participate in intramolecular cyclizations or intermolecular condensation reactions, such as aldol (B89426) or Mannich reactions, to build complex ring systems. nih.gov This versatility has been applied to the synthesis of steroid precursors, where Diels-Alder reactions involving α,β-unsaturated systems are used to construct the core polycyclic framework. rsc.org The ability to generate densely functionalized intermediates with high stereocontrol makes tert-butyl enoates and related compounds indispensable in methodologies targeting complex molecular architectures. nih.gov

Precursor in Specialized Polymer Architectures

In materials science, α,β-unsaturated tert-butyl esters, most notably tert-butyl acrylate (B77674) (TBA), are crucial monomers for creating polymers with specialized structures and functions. The tert-butyl ester serves as a robust protecting group for a carboxylic acid, enabling controlled polymerization and subsequent deprotection to unmask the functional group. pusan.ac.kr

Tert-butyl acrylate and its analogs are readily polymerized using controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP). pusan.ac.krresearchgate.netresearchgate.net These methods allow for the precise synthesis of polymers with predetermined molecular weights, low polydispersity (Đ), and complex architectures such as block, star, and graft copolymers. researchgate.netresearchgate.net

RAFT polymerization of TBA, for example, has been shown to proceed in a controlled manner, with a linear increase in molecular weight corresponding to monomer conversion. nih.gov This control is essential for creating well-defined materials. The bulky tert-butyl group also imparts specific properties to the resulting polymer, such as increased hydrophobicity, a higher glass transition temperature (Tg), and reduced viscosity in solution at high solid content. univarsolutions.com Recent innovations include the ring-expansion RAFT (RE-RAFT) polymerization of TBA using a cyclic RAFT agent to produce cyclic polyacrylates, demonstrating the high level of architectural control achievable. nih.gov

Table 2: Data from RAFT Polymerization of tert-Butyl Acrylate (TBA)
RAFT AgentInitiatorConditionsResulting PolymerPolydispersity (Đ)Reference
Cyclic Trithiocarbonate (CTTC)AIBN60 °CCyclic Poly(TBA)~1.2-1.4 nih.gov
Dibenzyl Trithiocarbonate (DBTTC)AIBN60 °CLinear Poly(TBA)~1.1-1.2 nih.gov
tert-Butyl DithiobenzoateAIBN60-90 °CLinear Poly(n-Butyl Acrylate)Low researchgate.net

A key advantage of using tert-butyl ester monomers is their role as precursors to functional poly(carboxylic acid)s. Direct polymerization of acidic monomers like acrylic acid via CRP techniques can be challenging. The established synthetic route involves first polymerizing the tert-butyl ester monomer (e.g., TBA) to form poly(tert-butyl acrylate) (PtBA), followed by a post-polymerization deprotection step. pusan.ac.krresearchgate.net

The tert-butyl groups are typically cleaved under acidic conditions, using reagents like trifluoroacetic acid (TFA) or catalyzed by solid acids, to yield poly(acrylic acid) (PAA). researchgate.netresearchgate.net This strategy allows for the creation of well-defined PAA-containing materials, including block copolymers and star polymers, which would be otherwise difficult to synthesize. researchgate.net These functionalized polymers, decorated with carboxylic acid groups, are valuable in applications such as superabsorbents, dispersants, adhesives, and biomedical materials. pusan.ac.kr For instance, anisotropic poly(tert-butyl acrylate)/polystyrene (PtBA/PS) composite particles can be synthesized via seeded emulsion polymerization, creating complex morphologies that have potential applications in areas like superhydrophobic coatings. nih.govacs.org

Development of Novel Synthetic Methodologies Based on Enoate Reactivity

The rich chemistry of the enoate functional group continues to drive the development of new synthetic methods. The reactivity is primarily centered on two features: the electrophilic nature of the β-carbon and the ability to form a stabilized enolate upon nucleophilic attack. orgosolver.commasterorganicchemistry.com

Novel methodologies exploit this reactivity in various ways:

Catalyst Development: New chiral catalysts are constantly being developed to improve the enantioselectivity and substrate scope of conjugate addition reactions. orgsyn.orgnih.gov

Radical Reactions: While ionic reactions are common, new radical-based approaches for the α-substitution of enones and enoates are emerging. These methods provide a complementary strategy to traditional metal-based cross-couplings for forming C(sp²)-C(sp³) bonds. chemrxiv.org

Cascade Reactions: The enolate intermediates formed in situ can be harnessed in elegant cascade sequences, allowing for the rapid construction of complex polycyclic systems in a single step. nih.gov

Pericyclic Reactions: The enolate ions derived from α,β-unsaturated systems can also participate in pericyclic reactions, such as Cope rearrangements, offering alternative pathways for skeletal reorganization. rsc.org

The ongoing exploration of enoate reactivity ensures that compounds like this compound will remain central to the innovation of synthetic strategies in organic chemistry.

Environmental Aspects of Chemical Transformations

Photochemical Degradation Pathways in Environmental Systems

While specific photochemical data for tert-butyl hex-2-enoate is not extensively documented, its degradation in environmental systems can be inferred from the behavior of structurally similar α,β-unsaturated esters and acrylic acid. The primary mechanism for the atmospheric removal of acrylic acid is its reaction with hydroxyl radicals, leading to an estimated atmospheric lifetime of just a few days. In aquatic environments, photochemical degradation is also a significant removal pathway. researchgate.net

For unsaturated esters, photochemical reactions are likely to be initiated by the absorption of ultraviolet (UV) radiation, particularly in the presence of photosensitizers. This can lead to several degradation pathways:

Direct Photolysis: Although potentially slow, direct absorption of sunlight can lead to isomerization of the double bond or cleavage of the ester linkage. researchgate.net

Indirect Photodegradation: This is often the more significant pathway in natural waters. It involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. The double bond in this compound is a primary target for attack by these species, leading to the formation of a variety of oxidation products. For instance, the reaction with hydroxyl radicals can result in the formation of hydroxylated and carbonylated derivatives. frontiersin.org

Photo-Fenton Reactions: In the presence of iron (III), the photodegradation of related α-hydroxycarboxylates can be accelerated through photo-Fenton reactions, leading to the formation of carbon dioxide radical anions. semanticscholar.org

The expected initial products of these reactions would include hydroxylated or epoxidized forms of the parent molecule, followed by cleavage of the carbon chain and the ester bond, ultimately leading to smaller, more water-soluble compounds like hexenoic acid, tert-butanol, and smaller organic acids and aldehydes. frontiersin.org

Table 1: Potential Photochemical Degradation Reactions of this compound

Reaction TypeReactant(s)Potential ProductsEnvironmental Significance
Direct PhotolysisUV RadiationIsomers of this compound, hexenoic acid, tert-butanolContributes to initial breakdown, but likely a slower process.
Indirect Photodegradation (Hydroxyl Radical Attack)•OH radicalsHydroxylated and carbonylated derivativesA major pathway in sunlit surface waters.
Indirect Photodegradation (Singlet Oxygen Attack)¹O₂Hydroperoxides, endoperoxidesRelevant in waters with high dissolved organic matter.

Biodegradation Mechanisms in Natural Environments

The biodegradation of this compound in natural environments is expected to proceed through two primary microbial-mediated processes: hydrolysis of the ester bond and degradation of the unsaturated carbon chain.

The initial and often rate-limiting step is the enzymatic hydrolysis of the ester linkage. While the bulky tert-butyl group can sterically hinder this process, making it more resistant to hydrolysis compared to simpler alkyl esters, various microorganisms possess esterases capable of cleaving such bonds. free.frnih.gov The hydrolysis of the tert-butyl ester would yield hex-2-enoic acid and tert-butanol.

Following hydrolysis, the resulting products are further metabolized by microbial communities:

Hex-2-enoic Acid: As an unsaturated carboxylic acid, it is susceptible to biodegradation by a wide range of microorganisms. The degradation pathway likely involves β-oxidation, a common metabolic process for fatty acids, which may be preceded by saturation of the double bond. nih.gov Studies on the degradation of catechols have shown the formation of oxoenoic acids as intermediates, suggesting a potential pathway for the breakdown of the six-carbon chain. nih.gov

tert-Butanol: This tertiary alcohol is also biodegradable, although it can be more persistent than primary or secondary alcohols. Its degradation can proceed through oxidation to acetone and further metabolism. oup.com

In anaerobic environments, the degradation of unsaturated esters has been observed to be more rapid than that of their saturated counterparts. researchgate.net The initial steps in anaerobic degradation of related aromatic compounds involve activation reactions such as carboxylation or methylation, followed by ring reduction and cleavage. frontiersin.orgunesp.br While this compound is aliphatic, similar initial activation steps targeting the double bond might occur under anaerobic conditions.

Table 2: Key Microbial Processes in the Biodegradation of this compound

ProcessEnzymes Involved (Hypothesized)Initial ProductsSubsequent Metabolites
Ester HydrolysisEsterases, LipasesHex-2-enoic acid, tert-Butanol-
Degradation of Hex-2-enoic AcidOxidoreductases, Hydratases, Thiolases-Acetyl-CoA, Propionyl-CoA
Degradation of tert-ButanolAlcohol Dehydrogenases, Monooxygenases-Acetone, Isopropanol

Green Analytical Chemistry Methodologies for Environmental Monitoring (of related compounds)

Monitoring the presence of this compound and its degradation products in environmental matrices requires sensitive and environmentally friendly analytical methods. Green analytical chemistry (GAC) principles focus on reducing or eliminating the use of hazardous substances, minimizing waste, and decreasing energy consumption in analytical procedures. aptiwfn.comup.ac.za

For volatile organic compounds (VOCs) like this compound and its potential degradation products, Solid-Phase Microextraction (SPME) has emerged as a leading green sample preparation technique. rsc.orgresearchgate.netmanipal.edu SPME is a solvent-free method that integrates sampling, extraction, and concentration into a single step. mdpi.com A fused-silica fiber coated with a suitable stationary phase is exposed to the sample (either directly or in the headspace), where analytes partition onto the coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis, often coupled with mass spectrometry (MS) for definitive identification and quantification. researchgate.net

Recent advancements in SPME that align with GAC principles include:

The development of novel, more selective, and robust fiber coatings. manipal.edu

Miniaturization of the technique, such as in-tube SPME and needle trap devices, which further reduces sample volume and analysis time. spectroscopyonline.com

Coupling with portable GC-MS systems for on-site analysis, which minimizes sample transport and degradation. mdpi.com

Other green microextraction techniques applicable to the analysis of related compounds in water include:

Dispersive Liquid-Liquid Microextraction (DLLME): This method uses a small amount of an extraction solvent and a disperser solvent to form fine droplets in the aqueous sample, facilitating rapid analyte transfer. mdpi.com

Ultrasound-Assisted Emulsification Microextraction (USAEME): Ultrasound is used to create an emulsion of a small volume of extraction solvent in the water sample, enhancing extraction efficiency. nih.gov

These green analytical techniques offer sensitive and sustainable approaches for monitoring the environmental fate of this compound and other volatile esters.

Table 3: Comparison of Green Analytical Techniques for Monitoring Related Volatile Esters

TechniquePrincipleAdvantagesTypical Instrumentation
Solid-Phase Microextraction (SPME)Analyte partitioning onto a coated fiber.Solvent-free, simple, sensitive, easily automated. mdpi.comGC-MS, GC-FID
Dispersive Liquid-Liquid Microextraction (DLLME)Dispersion of a micro-volume of extraction solvent in the sample.Fast, high enrichment factor, low solvent consumption. mdpi.comGC-MS, HPLC
Ultrasound-Assisted Emulsification Microextraction (USAEME)Ultrasound-induced emulsification for enhanced extraction.Rapid, efficient extraction with minimal solvent use. nih.govGC-MS

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Continuous Processing Platforms

The shift from traditional batch synthesis to continuous flow processing represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For reactions involving α,β-unsaturated esters like tert-butyl hex-2-enoate, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in conventional flasks. rsc.orgscielo.br This control is particularly advantageous for managing highly exothermic reactions or handling unstable intermediates.

Recent studies have demonstrated the successful synthesis of various unsaturated esters and related structures using continuous-flow systems. researchgate.netrsc.orgjustia.com For example, the synthesis of β-amino α,β-unsaturated esters has been effectively demonstrated in tubular reactors, a method that overcomes mass transfer limitations and is amenable to scale-up. researchgate.net Furthermore, complex multi-step syntheses that include steps like reductions and olefination reactions involving α,β-unsaturated esters have been streamlined into continuous processes, minimizing the need for isolation and purification of intermediates. rsc.orgmdpi.com A key advantage is the ability to safely handle hazardous reagents and perform reactions under conditions that would be risky in batch mode, such as certain photochemical transformations or reactions involving highly reactive organometallic species. scielo.bracs.org The gram-scale synthesis of a β,γ-alkenyl ester with high enantioselectivity has been achieved using a continuous photoflow setup, showcasing the potential for large-scale production. acs.org

Reaction TypeFlow Reactor SetupKey AdvantagesReference
Synthesis of β-amino α,β-unsaturated estersTubular reactor with syringe or peristaltic pumpsOvercomes heat and mass transfer limitations; suitable for kilo-scale production. researchgate.net
Horner–Wadsworth–Emmons homologationDual reactor coil sequenceAllows controlled partial reduction of esters to aldehydes, avoiding over-reduction. rsc.org
Direct tert-butoxycarbonylationFlow microreactor systemMore efficient, versatile, and sustainable compared to batch methods. rsc.org
Photochemical isomerizationContinuous photoflow setupEnables gram-scale synthesis with high enantioselectivity and productivity. acs.org
Table 1: Examples of Continuous Flow Processes Involving α,β-Unsaturated Esters.

Exploration of Bio-inspired and Sustainable Catalytic Systems

In response to the growing demand for greener and more sustainable chemical processes, research is increasingly turning towards bio-inspired and sustainable catalysis. This involves mimicking the highly efficient and selective transformations found in nature or utilizing catalysts based on earth-abundant, non-toxic metals. beilstein-journals.org For reactions involving this compound, this translates into exploring enzymatic pathways and developing catalytic systems that replace precious metals like palladium or rhodium with alternatives such as copper, iron, or ruthenium. rsc.orgresearchgate.net

Bio-inspired catalysts, such as those modeled after vitamin B12 (cobalamin), offer unique reactivity for molecular transformations under eco-friendly conditions. beilstein-journals.org These systems can be designed to perform complex reactions with high selectivity, inspired by how enzymes operate. Furthermore, the development of enantioselective oxidation of C-H bonds using both enzymatic and bio-inspired transition metal catalysts provides a powerful tool for transforming simple molecules into valuable, oxygenated building blocks. thieme-connect.de

In the realm of sustainable metal catalysis, significant progress has been made in the hydrogenation of α,β-unsaturated esters. Copper(I)/N-heterocyclic carbene complexes have been shown to be effective for the conjugate reduction of enoates using dihydrogen (H₂) as the terminal reducing agent, avoiding the waste generated by traditional hydrosilane reagents. rsc.org Similarly, ruthenium-based catalysts have been rigorously studied for the selective hydrogenation of unsaturated esters to unsaturated alcohols, operating under mild conditions in sustainable solvents like anisole. researchgate.net These approaches are not only more atom-economical but also reduce the reliance on critically sourced precious metals.

Catalytic SystemReactionKey Sustainability FeatureReference
Copper(I)/N-heterocyclic carbene complexConjugate hydrogenation of enoatesUses H₂ as a clean reductant, replacing hydrosilanes; based on earth-abundant copper. rsc.org
Ruthenium Pincer Complexes (e.g., PNN, SNS)Selective hydrogenation of unsaturated esters to unsaturated alcoholsHigh efficiency under mild conditions (low temperature/pressure); operates in green solvents. researchgate.net
Vitamin B12 derivativesVarious molecular transformations (e.g., dehalogenations, radical reactions)Biomimetic catalyst operating in eco-friendly systems, often activated electrochemically. beilstein-journals.org
Boronic Acids (e.g., 2,4,5-trifluorophenylboronic acid)Condensation of aldehydes with ketene dialkyl acetalsHigh atom economy synthesis of (E)-α,β-unsaturated esters with water/alcohol as the only byproduct. nih.gov
Table 2: Selected Bio-inspired and Sustainable Catalytic Systems for Enoate Transformations.

Development of Novel Reaction Manifolds and Reactivity Modes

Chemists are continuously seeking to expand the synthetic playbook by discovering new ways in which molecules can react. For α,β-unsaturated esters like this compound, this involves moving beyond canonical 1,2- and 1,4-additions to explore unconventional reactivity. nih.gov These novel reaction manifolds unlock new synthetic disconnections and provide access to previously inaccessible molecular architectures.

One emerging area is the exploration of extended conjugate additions. While 1,4-additions are classic reactions for enoates, recent work has demonstrated the feasibility of catalytic enantioselective 1,6-conjugate additions to acyclic α,β,γ,δ-doubly unsaturated acceptors. nih.gov This allows for the introduction of functional groups at a more remote position, significantly expanding the synthetic utility of the substrate.

Another innovative approach is the concept of "umpolung" or polarity inversion. N-heterocyclic carbenes have been used to catalyze the umpolung of α,β-unsaturated aldehydes, generating homoenolate species that can be trapped to form saturated esters. organic-chemistry.org This strategy fundamentally alters the traditional electrophilic nature of the β-carbon, turning it into a nucleophilic site. Furthermore, researchers are exploring novel cycloadditions, rearrangements, and tandem reactions that leverage the unique electronic properties of the enoate scaffold to build molecular complexity in a single step. organic-chemistry.org For instance, the reaction of (Z)-enoate propargylic alcohols in the presence of acids leads to a cascade strategy for synthesizing useful building blocks like α-haloenones and 4,5-dioxonoates. nih.gov

Reaction ManifoldDescriptionSignificanceReference
Catalytic Enantioselective 1,6-Conjugate AdditionAddition of a nucleophile to the δ-position of a dienoate.Provides access to remote functionalization of unsaturated systems. nih.gov
NHC-Catalyzed UmpolungConversion of an α,β-unsaturated aldehyde into a homoenolate equivalent, which is then converted to a saturated ester.Inverts the classical reactivity of the enoate system, enabling new bond formations. organic-chemistry.org
Acid-mediated cascade of (Z)-enoate propargylic alcoholsAn acid-induced rearrangement and cascade reaction to form α-haloenones or 4,5-dioxonoates.Discovers unconventional reactivity to create complex building blocks from simple starting materials. nih.gov
Ruthenium-Catalyzed Hydroboration of YnonesA nontraditional reactivity mode involving conjugate addition of hydroborane followed by a second hydroboration of the resulting enolate.Creates unique and valuable vinyl α-hydroxyboronates with high selectivity. organic-chemistry.org
Table 3: Examples of Novel Reaction Manifolds for Enoate-type Structures.

Expanding the Scope of Synthetic Utility through Unconventional Activation

Traditional chemical reactions often rely on thermal energy to overcome activation barriers. However, emerging research is focused on unconventional activation methods—such as light (photochemistry), electricity (electrochemistry), and mechanical force (mechanochemistry)—to drive reactions under mild conditions and unlock novel reactivity.

Photochemical activation offers a powerful way to access excited states of molecules with distinct reactivity from their ground states. For α,β-unsaturated esters, this can be achieved through "chromophore activation," where the binding of a Lewis or Brønsted acid catalyst shifts the molecule's light absorption to longer, more accessible wavelengths. d-nb.infonih.gov This allows for selective excitation of the catalyst-substrate complex, enabling enantioselective photochemical reactions. Another strategy is photoenolization, where UV light is used to convert an α,β-unsaturated ester into a transient ketene hemiacetal, a highly reactive enol tautomer. acs.orgnih.gov This transient species can then be trapped enantioselectively, leading to products that are thermodynamically disfavored and inaccessible through ground-state chemistry. nih.gov

Electrochemistry provides an alternative, reagent-free method for generating reactive species. By controlling the electrode potential, specific functional groups can be oxidized or reduced with high selectivity, avoiding the use of stoichiometric chemical oxidants or reductants. While the application to this compound is still an emerging area, the principles of electrosynthesis are being applied to create functional materials and could be adapted for enoate transformations. mdpi.combris.ac.uk Similarly, mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free and sustainable approach. A recent study demonstrated the synthesis of tert-butyl esters using electromagnetic milling, highlighting a new bond activation mechanism that could be applied to a wide range of transformations. rsc.org

Activation MethodPrincipleApplication to Enoates/EstersReference
Photochemical (Chromophore Activation)A catalyst (Lewis/Brønsted acid) alters the substrate's photophysical properties, enabling selective excitation with lower energy light.Enantioselective [2+2] photocycloadditions and E/Z isomerizations of unsaturated esters. d-nb.infonih.gov
Photochemical (Photoenolization)Light absorption generates a transient, high-energy enol tautomer from an α,β-unsaturated ester.Contra-thermodynamic isomerization to form α-tertiary β,γ-alkenyl esters. acs.orgnih.gov
ElectrochemicalAn applied electrical potential drives redox reactions at an electrode surface.Emerging potential for selective reductions or polymerizations of enoate systems. mdpi.combris.ac.uk
MechanochemicalMechanical energy (e.g., milling, grinding) induces chemical reactions, often in the absence of solvent.Solvent- and base-free synthesis of tert-butyl esters using electromagnetic milling. rsc.org
Table 4: Unconventional Activation Methods in Ester and Enoate Chemistry.

Design of New Functional Materials Incorporating Enoate-Derived Units

The inherent reactivity of the α,β-unsaturated ester moiety makes it an attractive building block for the synthesis of functional materials and polymers. The conjugated system is susceptible to polymerization, and the ester group provides a site for post-polymerization modification, allowing for the fine-tuning of material properties. wikipedia.org

One of the most direct applications is in polymer synthesis. Compounds structurally related to this compound, such as tert-butyl peroxy-2-ethylhexanoate, are used as initiators for the (co)polymerization of a wide range of monomers, including ethylene, styrene, and acrylates. nouryon.comresearchgate.net The enoate unit itself can be directly incorporated into polymer chains via radical or conjugate addition polymerization. The resulting polymers can have applications in coatings, adhesives, and plastics.

Beyond simple polymerization, the enoate functional group is a versatile handle for creating more complex macromolecular architectures. The development of multicomponent reactions (MCRs) in polymer synthesis, such as the Kabachnik–Fields reaction, allows for the efficient introduction of functional groups, leading to polymers with unique properties like metal-chelating abilities or flame retardancy. mdpi.com Enoate-derived units could be integrated into such systems to create novel functional polymers. Furthermore, the field of electrosynthesis is opening new avenues for creating functional polymer films directly on electrode surfaces. taylorfrancis.com This technique could potentially be used to generate conductive or electroactive polymers from enoate-based monomers, leading to applications in sensors, organic electronics, and energy storage devices.

Material/Polymer TypeRole of Enoate-Derived UnitPotential ApplicationReference
Polyacrylates/PolystyrenesEnoate-related peroxides act as polymerization initiators.Plastics, resins, thermoset composites. nouryon.comresearchgate.net
Polymers from Enoate MonomersThe C=C double bond participates in polymerization, forming the polymer backbone.Coatings, adhesives, specialty plastics. wikipedia.org
Functional Polymers via MCRsThe enoate acts as a reactive component in a multicomponent reaction to build a complex, functionalized monomer unit.Heavy metal adsorbents, hydrogels, bioimaging probes. mdpi.com
Electroactive Polymer FilmsEnoate monomers are electropolymerized on a conductive surface.Sensors, organic electronics, electrochromic devices. taylorfrancis.com
Table 5: Potential Roles of Enoate-Derived Units in Functional Materials.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing tert-Butyl hex-2-enoate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Step 1: Start with esterification of hex-2-enoic acid using tert-butanol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via TLC or GC-MS .
  • Step 2: Optimize temperature (40–60°C) to balance reaction rate and tert-butyl group stability. Excess tert-butanol (1.5–2 eq) improves esterification efficiency .
  • Step 3: Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate). Yield typically ranges 60–75% but can improve with anhydrous conditions .

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Use airtight containers in a cool (<25°C), well-ventilated area away from ignition sources. Ground metal containers to prevent static discharge .
  • Handling: Employ non-sparking tools and explosion-proof equipment. Avoid contact with oxidizers (e.g., peroxides) due to flammability risks (GHS02 classification) .
  • Spill Management: Absorb with inert material (sand, vermiculite) and dispose as hazardous waste. Use PPE (gloves, goggles) during cleanup .

Advanced Research Questions

Q. Q3. How can dynamic NMR and DFT calculations resolve conformational ambiguities in this compound derivatives?

Methodological Answer:

  • Step 1: Perform low-temperature (<−40°C) NMR to slow conformational exchange. Axial vs. equatorial tert-butyl orientation in six-membered rings can be distinguished via coupling constants and chemical shifts .
  • Step 2: Use DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., chloroform) to predict thermodynamic stability. Compare computed NMR shifts with experimental data to validate conformer populations .
  • Contradiction Note: Gas-phase DFT may favor axial conformers, while solvent effects stabilize equatorial positions. Explicit solvent inclusion is critical .

Q. Q4. How do solvent polarity and substituent effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Experimental Design: Compare reaction rates in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Use kinetic studies (UV-Vis, HPLC) to monitor tert-butyl group departure.
  • Substituent Analysis: Introduce electron-withdrawing groups (e.g., nitro) at the β-position of the ester to destabilize the transition state. Steric hindrance from tert-butyl may slow SN2 mechanisms, favoring SN1 pathways .
  • Data Interpretation: Correlate Hammett σ values with rate constants to quantify electronic effects. Contrast with computational (DFT) activation energies .

Q. Q5. What advanced oxidation processes (AOPs) effectively degrade this compound in environmental matrices, and how are byproducts characterized?

Methodological Answer:

  • Process Selection: Test Fenton-like systems (Fe(II)/H₂O₂) or UV/VUV irradiation. Adjust pH to neutral for optimal Fe(II) regeneration and hydroxyl radical generation .
  • Byproduct Identification: Use LC-QTOF-MS for non-targeted analysis. Compare fragmentation patterns with databases (e.g., NIST).
  • Ecotoxicology: Assess toxicity of degradation products via Vibrio fischeri bioluminescence assays or Daphnia magna mortality tests .

Data Analysis and Contradiction Resolution

Q. Q6. How can researchers resolve contradictions between experimental spectral data and literature values for this compound derivatives?

Methodological Answer:

  • Step 1: Replicate experiments under identical conditions (solvent, temperature) to confirm reproducibility.
  • Step 2: Cross-validate using complementary techniques (e.g., IR for functional groups, X-ray crystallography for solid-state conformation) .
  • Step 3: Compare with computational spectra (e.g., DFT-predicted IR/NMR) to identify artifacts or solvent effects .

Stability and Reactivity Under Extreme Conditions

Q. Q7. What decomposition pathways occur when this compound is exposed to high temperatures or strong acids/bases?

Methodological Answer:

  • Thermal Degradation: Conduct thermogravimetric analysis (TGA) and GC-MS to identify volatile products (e.g., isobutylene, hex-2-enoic acid) above 100°C .
  • Acid/Base Hydrolysis: Reflux with HCl (6M) or NaOH (10%) to cleave the ester. Monitor tert-butanol release via NMR or titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.